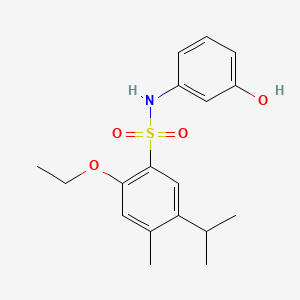
2-ethoxy-N-(3-hydroxyphenyl)-5-isopropyl-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(3-hydroxyphenyl)-5-isopropyl-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an ethoxy group, a hydroxyphenyl group, an isopropyl group, and a methylbenzenesulfonamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(3-hydroxyphenyl)-5-isopropyl-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:
Formation of the Ethoxy Group: This can be achieved through the reaction of an appropriate alcohol with an alkylating agent under basic conditions.
Introduction of the Hydroxyphenyl Group: This step involves the reaction of a phenol derivative with a suitable reagent to introduce the hydroxy group.
Addition of the Isopropyl Group: This can be done through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
Formation of the Methylbenzenesulfonamide Group: This step involves the reaction of a methylbenzene derivative with a sulfonamide reagent under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-ethoxy-N-(3-hydroxyphenyl)-5-isopropyl-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of a nitro group can produce an amine.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-(3-hydroxyphenyl)-5-isopropyl-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying enzyme interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-ethoxy-N-(3-hydroxyphenyl)-5-isopropyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-ethoxy-N-(3-hydroxyphenyl)benzamide: This compound shares a similar structure but lacks the isopropyl and methylbenzenesulfonamide groups.
5-chloro-2-ethoxy-N-(3-hydroxyphenyl)benzamide: This compound includes a chloro group instead of the isopropyl group.
Uniqueness
2-ethoxy-N-(3-hydroxyphenyl)-5-isopropyl-4-methylbenzenesulfonamide is unique due to its combination of functional groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C18H23NO4S |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
2-ethoxy-N-(3-hydroxyphenyl)-4-methyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H23NO4S/c1-5-23-17-9-13(4)16(12(2)3)11-18(17)24(21,22)19-14-7-6-8-15(20)10-14/h6-12,19-20H,5H2,1-4H3 |
InChI-Schlüssel |
LQUUNKTXHCYDQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


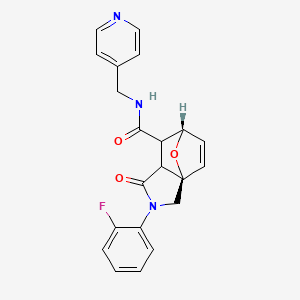
![3-(1-Benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372204.png)
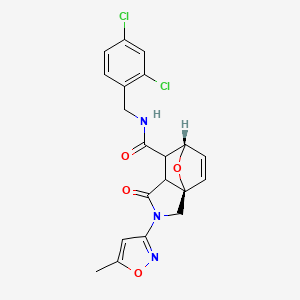
![N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B13372220.png)
![3-[(1-Adamantylsulfanyl)methyl]-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372234.png)
![14-methoxy-6-(2-methylphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B13372237.png)
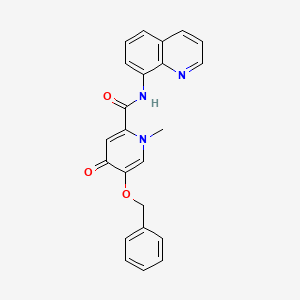
![1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13372239.png)
![7-(cyclopropylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-9H-isoxazolo[2,3-a]pyrido[4,3-d]pyrimidin-9-one](/img/structure/B13372240.png)
![9-(4-bromophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B13372257.png)
![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B13372258.png)
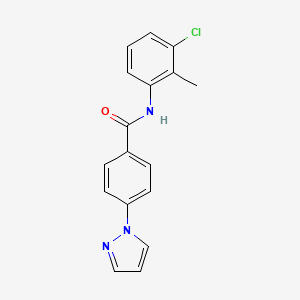
![Ethyl 4-[2-hydroxy-3-(1-piperidinyl)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B13372275.png)
![3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372277.png)
